molecular formula C21H27N3O2 B5602449 4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B5602449
M. Wt: 353.5 g/mol
InChI Key: BDXIHKAREMHNFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at achieving specific molecular architectures. For instance, Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the intricate steps required to attain structural specificity and desired biological activity (Hussain et al., 2016). Ikemoto et al. (2005) described a practical method for synthesizing a CCR5 antagonist, showcasing the chemical synthesis process and optimization for potential therapeutic compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure is crucial in determining the compound's interaction with biological targets. Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the molecular structure of a similar benzamide compound, highlighting the importance of geometric and electronic structural details in understanding chemical behavior and potential biological activity (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include interactions with enzymes or binding to specific receptors. For example, compounds synthesized by Hussain et al. (2016) exhibited enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's disease therapy (Hussain et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the drug development process. The detailed physical characterization helps in understanding the compound's stability, formulation potential, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group analysis, and stability under various conditions, are essential for predicting the compound's behavior in biological systems and its interaction with other molecules. Studies like those conducted by Demir et al. (2015) provide valuable insights into these aspects through experimental and computational analysis (Demir et al., 2015).

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that possess good or moderate activities against test microorganisms (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

A study synthesized novel derivatives from visnaginone and khellinone, revealing that these compounds exhibit significant cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Dopamine D(3) Receptor Ligands

Alterations in the aromatic ring linked to the N-1 piperazine ring have led to the identification of derivatives with moderate D(3) affinity, highlighting the structural features crucial for D(3) receptor affinity and selectivity (Leopoldo et al., 2002).

Alzheimer's Disease Therapy

A series of benzamides have been synthesized as potential therapeutic agents for Alzheimer's disease, showing significant enzyme inhibition activity against butyrylcholinesterase, indicating their potential therapeutic effect as targets for this disease (Hussain et al., 2016).

Serotonin Receptors in Alzheimer's Disease

The use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease patients has revealed significant decreases in receptor densities, correlating with the worsening of clinical symptoms and providing insights into the pathology of Alzheimer's disease and potential therapeutic targets (Kepe et al., 2006).

properties

IUPAC Name

4-ethoxy-3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-26-20-10-5-17(15-16(20)2)21(25)22-18-6-8-19(9-7-18)24-13-11-23(3)12-14-24/h5-10,15H,4,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXIHKAREMHNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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